molecular formula C22H16N2O6 B12558267 2,2'-Dimethoxy-6,6'-dinitro-1,1'-binaphthalene CAS No. 191721-49-0

2,2'-Dimethoxy-6,6'-dinitro-1,1'-binaphthalene

Cat. No.: B12558267
CAS No.: 191721-49-0
M. Wt: 404.4 g/mol
InChI Key: WINHFOUDGSNJAZ-UHFFFAOYSA-N
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Description

2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is an organic compound with the molecular formula C22H16N2O6 It is a derivative of binaphthalene, characterized by the presence of two methoxy groups and two nitro groups on the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene typically involves the nitration of 2,2’-dimethoxy-1,1’-binaphthalene. The reaction is carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure selective nitration at the 6,6’ positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures to handle the nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 2,2’-Diamino-6,6’-dimethoxy-1,1’-binaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, while the methoxy groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.

    6,6’-Dinitro-1,1’-binaphthalene: Lacks the methoxy groups, which affects its solubility and reactivity.

Uniqueness

2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is unique due to the combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific research applications and synthetic pathways .

Properties

CAS No.

191721-49-0

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

2-methoxy-1-(2-methoxy-6-nitronaphthalen-1-yl)-6-nitronaphthalene

InChI

InChI=1S/C22H16N2O6/c1-29-19-9-3-13-11-15(23(25)26)5-7-17(13)21(19)22-18-8-6-16(24(27)28)12-14(18)4-10-20(22)30-2/h3-12H,1-2H3

InChI Key

WINHFOUDGSNJAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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